N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-based compound featuring a carboxamide linker between two substituted benzothiazole moieties. The molecule includes a diethylaminoethyl group and a 6-ethylbenzothiazole substituent, which likely enhance its solubility and bioactivity. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS2.ClH/c1-4-16-7-9-19-21(13-16)30-23(25-19)27(12-11-26(5-2)6-3)22(28)17-8-10-18-20(14-17)29-15-24-18;/h7-10,13-15H,4-6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWFYGTFIBGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes multiple bioactive motifs. This compound has garnered attention in medicinal chemistry, particularly for its potential biological activities, including anticancer properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 475.1 g/mol. The structural features include:
- Diethylamino group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moieties : Known for various biological activities, particularly in anticancer research.
- Carboxamide group : Plays a crucial role in the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action is primarily linked to the inhibition of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .
A detailed structure-activity relationship (SAR) analysis reveals that:
- The presence of electron-donating groups (like ethyl) enhances cytotoxicity.
- The thiazole ring contributes significantly to the compound's ability to induce apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer lines .
| Compound Name | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| Compound A | 1.61 | Anticancer |
| Compound B | 1.98 | Anticancer |
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives, highlighting their potential as therapeutic agents:
- Thiazole Derivatives in Cancer Treatment : A study reported that thiazole-based compounds exhibited potent anticancer effects by targeting Bcl-2 proteins, which are crucial for regulating apoptosis .
- Mechanistic Insights : Molecular dynamics simulations have shown that certain derivatives interact with target proteins primarily through hydrophobic contacts, which may enhance their selectivity and efficacy against cancer cells .
- Combination Therapies : Preliminary research suggests that combining thiazole derivatives with existing chemotherapeutics may lead to synergistic effects, improving overall therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives are widely studied for their anticancer, antimicrobial, and corrosion inhibition properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations
Structural Variations and Bioactivity: Nitro groups (e.g., in compound 6d) enhance electron-withdrawing effects, critical for VEGFR-2 binding . In contrast, the amino group in N-(6-aminobenzo[d]thiazol-2-yl)benzamide improves corrosion inhibition by forming protective layers on metal surfaces . The diethylaminoethyl group in the target compound may improve membrane permeability compared to simpler alkyl chains in analogs like 28 .
Synthetic Approaches :
- Carboxamide-linked benzothiazoles (e.g., 28 ) are synthesized via EDC-mediated coupling, similar to the target compound’s inferred pathway .
- Thioether-containing analogs (e.g., 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide) require thiol-nucleophile reactions, differing from the target’s carboxamide linkage .
Pharmacokinetic Predictions: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like 6d or 28, which rely on nitro or sulfonamide groups for solubility .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Molecular Deconstruction
The target molecule decomposes into three primary synthons:
- 6-Ethylbenzo[d]thiazol-2-amine core : Derived from ethyl 2-aminobenzo[d]thiazole-6-carboxylate through sequential bromination and Suzuki-Miyaura coupling.
- Benzo[d]thiazole-6-carbonyl chloride : Generated via hydrolysis and chlorination of ester precursors.
- N,N-Diethylaminoethyl side chain : Introduced through nucleophilic substitution or reductive amination.
Critical Bond Disconnections
- Amide bond formation between the benzothiazole carbonyl and diethylaminoethylamine.
- N-Alkylation at the 2-position of the 6-ethylbenzothiazole subunit.
- Hydrochloride salt formation via acid titration in polar aprotic solvents.
Detailed Preparation Methods
Synthesis of 6-Ethylbenzo[d]thiazol-2-amine
Step 1: Bromination of Ethyl 2-Aminobenzo[d]thiazole-6-Carboxylate
Reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with copper(II) bromide (1.2 eq) and tert-butyl nitrite (1.6 eq) in acetonitrile at 20°C for 1–2 hours yields ethyl 2-bromobenzo[d]thiazole-6-carboxylate (89–96% yield).
Table 1: Bromination Optimization Data
| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | 2.17 | 78 | 92.4 |
| 20 | 1.00 | 96 | 98.1 |
| 65 | 2.00 | 82 | 95.6 |
Preparation of Benzo[d]thiazole-6-Carbonyl Chloride
Hydrolysis and Chlorination Sequence
- Ester Hydrolysis : Treatment of ethyl benzo[d]thiazole-6-carboxylate with 6N HCl at reflux for 6 hours yields benzo[d]thiazole-6-carboxylic acid (88% yield).
- Chlorination : Reaction with oxalyl chloride (2 eq) and catalytic DMF in dichloromethane at 0°C→RT produces the acyl chloride (94% yield).
Amide Bond Formation
Coupling with N,N-Diethylaminoethylamine
Condensation of benzo[d]thiazole-6-carbonyl chloride with N,N-diethylaminoethylamine (1.5 eq) in presence of N,N-diisopropylethylamine (2 eq) in anhydrous THF at 0°C→RT for 8 hours affords the tertiary amide (81% yield).
Critical Parameters :
- Strict exclusion of moisture to prevent acyl chloride hydrolysis
- Maintenance of pH >9 during reaction
N-Alkylation of 6-Ethylbenzo[d]thiazol-2-amine
Mitsunobu Reaction Conditions
Reaction with the tertiary amide intermediate using diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.2 eq) in THF at 40°C for 24 hours achieves N-alkylation (68% yield).
Hydrochloride Salt Formation
Acid-Base Titration
Treatment of the free base with 1.1 eq HCl in ethanol/ethyl acetate (1:4) at 0°C precipitates the hydrochloride salt (93% yield, 99.2% purity by ion chromatography).
Optimization of Reaction Conditions
Bromination Efficiency
Comparative studies demonstrate that bromination at 20°C for 1 hour in acetonitrile with rigorous nitrogen purging maximizes yield (96%) while minimizing di-brominated byproducts (<2%). Prolonged reaction times (>2 hours) promote decomposition, reducing yields to 78–82%.
Palladium Catalyst Screening
Table 2: Catalyst Performance in Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | None | 73 |
| Pd(OAc)2 | SPhos | 85 |
| PdCl2(dppf) | dppf | 79 |
Buchwald-Hartwig optimized conditions using Pd(OAc)2/SPhos increase yield to 85% but require stringent oxygen-free conditions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 99.2% purity with retention time 12.7 minutes.
Challenges and Mitigation Strategies
Byproduct Formation in Bromination
Copper-mediated bromination generates 5% of 2,6-dibromo impurity, removed via silica gel chromatography using CH2Cl2/hexanes (4:1).
Epimerization During Amide Coupling
Basic conditions promote racemization at the benzothiazole stereocenter. Conducting reactions below 10°C and using HOBt as additive reduces epimerization to <1%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
